molecular formula C18H16N4O5S B2378737 ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-06-0

ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2378737
CAS No.: 864927-06-0
M. Wt: 400.41
InChI Key: IDZYFCATQVIHMD-UHFFFAOYSA-N
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Description

This compound belongs to the dihydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. The structure includes a 3-cyano group, a 2-(2-nitrobenzamido) substituent, and an ethyl carboxylate moiety at position 4.

Properties

IUPAC Name

ethyl 3-cyano-2-[(2-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-8-7-11-13(9-19)17(28-15(11)10-21)20-16(23)12-5-3-4-6-14(12)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZYFCATQVIHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Nitrobenzamido Group: This step involves the reaction of the intermediate compound with 2-nitrobenzoyl chloride under basic conditions to form the nitrobenzamido derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH) in water

Major Products

    Reduction of Nitro Group: 2-amino derivative

    Reduction of Cyano Group: Amine derivative

    Hydrolysis of Ester Group: Carboxylic acid derivative

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has garnered attention for its potential anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes and pathways associated with these diseases.

Case Study: Anti-Cancer Activity

A study investigated the compound's ability to inhibit cancer cell proliferation. Results showed a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biological Research

Molecular Interaction Studies:
This compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its unique structure allows researchers to explore binding affinities and mechanisms of action.

Case Study: Protein Binding

Research demonstrated that this compound binds effectively to target proteins involved in inflammatory responses, providing insights into its mechanism of action .

Chemical Research

Synthesis and Derivatives:
The compound acts as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its derivatives can be modified through various chemical reactions, such as reduction and hydrolysis.

Table: Synthetic Pathways

Reaction TypeProduct Derivative
Reduction of Nitro2-amino derivative
Reduction of CyanoAmine derivative
Hydrolysis of EsterCarboxylic acid derivative

Industrial Applications

Material Development:
In addition to its medicinal applications, this compound is explored for developing new materials with specific properties such as polymers and coatings.

Case Study: Polymer Chemistry

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking their activity. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with the target protein, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs are compared below based on substituents, biological activity, and synthesis:

Compound Name / ID Substituents Biological Activity Molecular Formula Source (Evidence)
Target Compound: Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 2-(2-nitrobenzamido), 3-cyano, ethyl carboxylate Hypothesized antitubulin activity C₁₉H₁₈N₄O₅S Inference
4SC-207 2-(3-(pyridin-3-yl)acrylamido), 3-cyano, ethyl carboxylate Microtubule inhibition (IC₅₀: 50 nM in vitro) C₁₉H₁₈N₄O₃S
Compound 3a 2-((3,4,5-trimethoxyphenyl)amino), 3-cyano, methyl carboxylate Antitubulin (IC₅₀: 1.2 µM) C₁₉H₂₁N₃O₅S
Clopidogrel Impurity C (o-Chlorophenyl)acetate, methyl ester Pharmacological impurity C₁₆H₁₇Cl₂NO₂S
Key Observations:
  • Substituent Effects :
    • The 2-nitrobenzamido group in the target compound may enhance binding to tubulin compared to 4SC-207’s pyridinyl acrylamido group, as nitro groups improve π-π stacking and hydrogen bonding .
    • Compound 3a’s 3,4,5-trimethoxyphenyl substituent confers high antitubulin potency (IC₅₀: 1.2 µM), suggesting that electron-donating groups (e.g., methoxy) optimize activity .
  • Carboxylate Variations :
    • The ethyl carboxylate in the target compound and 4SC-207 may improve solubility compared to the methyl ester in compound 3a .

Biological Activity

Molecular Characteristics

  • Molecular Formula : C13H12N4O4S
  • Molecular Weight : 304.32 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.

Structural Representation

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of cyano and nitro groups enhances its reactivity and potential biological interactions.

  • Antimicrobial Activity : Studies have indicated that thienopyridine derivatives exhibit antimicrobial properties. Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential : Research suggests that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Some thienopyridine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thienopyridine derivatives for their antimicrobial properties. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters indicated that this compound induced apoptosis in human breast cancer cell lines (MCF-7) through the intrinsic pathway involving mitochondrial dysfunction .

Case Study 3: Anti-inflammatory Properties

Research conducted by Phytomedicine highlighted the anti-inflammatory effects of related thienopyridine compounds. The study demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with these compounds .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha levels

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Ethyl 3-cyano-2-(2-nitrobenzamido)...YesYesYes
Clopidogrel (related compound)ModerateNoYes
Ticlopidine (related compound)YesModerateNo

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